molecular formula C16H12Cl2O3 B6338980 2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester CAS No. 1171921-85-9

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester

Cat. No.: B6338980
CAS No.: 1171921-85-9
M. Wt: 323.2 g/mol
InChI Key: ZMVFIAUXXAAKAD-FNORWQNLSA-N
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Description

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxybenzoic acid moieties

Properties

IUPAC Name

methyl 2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)7-5-10-6-8-12(17)13(18)9-10/h2-9,19H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVFIAUXXAAKAD-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to form an alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester, commonly referred to as a benzoic acid derivative, has garnered attention for its potential therapeutic applications. The compound is characterized by its unique structural features, including a dichlorophenyl group and a hydroxyl functional group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Methyl 2-[2-(3,4-dichlorophenyl)vinyl]-6-hydroxybenzoate
  • Molecular Formula : C16H12Cl2O3
  • Molecular Weight : 323.17 g/mol
  • CAS Number : 1171921-85-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, potentially through radical scavenging mechanisms that protect cellular components from oxidative damage .
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells by disrupting mitochondrial function and inducing DNA damage .

Biological Activity Data

Activity TypeObservationsReference
AntioxidantExhibits radical scavenging activity
Anti-inflammatoryInhibits COX enzymes
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityDose-dependent cytotoxic effects on PC3 cells

Case Studies and Research Findings

  • Antioxidant Evaluation :
    A study evaluated the antioxidant capacity of various benzoic acid derivatives, including our compound of interest. The results indicated that it demonstrated superior activity against DPPH and ABTS radicals compared to standard antioxidants like Trolox, with effective concentrations (EC50) noted at 39.98 μM for DPPH .
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies involving prostate cancer cell lines (PC3 and DU145) revealed that treatment with this compound resulted in a significant reduction in cell viability. Specifically, the IC50 values were determined to be 40.1 μg/mL for PC3 cells after 24 hours of exposure . Notably, the compound exhibited minimal effects on normal human fibroblast cells, indicating selective cytotoxicity towards cancerous cells.
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound causes chromatin condensation and DNA fragmentation in treated cancer cells. It was also observed to induce cell cycle arrest at the G0/G1 phase, implicating it as a potential candidate for targeted cancer therapies .

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